molecular formula C13H24O2 B8520517 Ethyl 2,2-dimethylnon-8-enoate CAS No. 190083-35-3

Ethyl 2,2-dimethylnon-8-enoate

Cat. No.: B8520517
CAS No.: 190083-35-3
M. Wt: 212.33 g/mol
InChI Key: XCZYLIVBZRWXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dimethylnon-8-enoate is a high-purity ester compound offered for chemical research and development purposes. This molecule features a terminal alkene (non-8-enoate) and a geminal dimethyl group at the alpha carbon, a structure that suggests its utility in several specialized research areas. Researchers value this compound for its potential as a chemical intermediate and precursor in organic synthesis. The reactive alkene moiety makes it a candidate for further functionalization through reactions such as epoxidation or hydroboration, enabling the creation of more complex molecules for material science applications . Additionally, esters with branched-chain structures similar to this compound are often investigated as key flavor and fragrance ingredients in analytical and sensory science . The compound's structure is also of interest in green chemistry and enzymatic catalysis studies , where similar esters are used as substrates to develop and optimize sustainable synthetic methodologies, including lipase-catalyzed transesterification kinetics . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can be assured of its quality, as it is characterized using advanced techniques like GC-MS to confirm identity and purity . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

190083-35-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

ethyl 2,2-dimethylnon-8-enoate

InChI

InChI=1S/C13H24O2/c1-5-7-8-9-10-11-13(3,4)12(14)15-6-2/h5H,1,6-11H2,2-4H3

InChI Key

XCZYLIVBZRWXNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCC=C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2,2-dimethylnon-8-enoate undergoes hydrolysis under acidic or basic conditions to yield 2,2-dimethylnon-8-enoic acid and ethanol.

Mechanism :

  • Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic hydrolysis (saponification) : Hydroxide ions deprotonate water, generating a tetrahedral intermediate that collapses to release the carboxylate and ethanol .

Conditions :

ParameterAcidic HydrolysisBasic Hydrolysis
CatalystH₂SO₄, HClNaOH, KOH
Temperature80–100°C60–80°C
Conversion Efficiency~85–95%~90–98%

Transesterification

The ester group reacts with alcohols under lipase catalysis to form new esters. Novozym 435 (immobilized Candida antarctica lipase B) demonstrates high efficiency in microwave-assisted reactions .

Example :
Reaction with 4,8-dimethylnon-7-en-1-ol in n-heptane:

text
This compound + 4,8-dimethylnon-7-en-1-ol → 4,8-dimethylnon-7-en-1-yl 2,2-dimethylnon-8-enoate + ethanol

Optimized Parameters :

ParameterValue
Temperature333 K (60°C)
Time21,600 s (6 h)
Substrate Ratio1:2 (ester:alcohol)
Conversion94%
Rate Enhancement (MW vs. conventional)2.3×

Microwave irradiation accelerates the reaction by enhancing enzyme-substrate interaction and reducing diffusional limitations .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,2-dimethylnon-8-en-1-ol :

text
This compound + LiAlH₄ → 2,2-dimethylnon-8-en-1-ol + ethanol + LiAlO₂

Conditions :

  • Solvent: Anhydrous diethyl ether or THF

  • Temperature: 0°C → room temperature (stepwise)

  • Yield: 75–90%

Olefin Metathesis

The terminal double bond (C8–C9) participates in carbonyl-olefin metathesis (COM) using Lewis acid catalysts like FeCl₃ . This reaction cleaves the double bond and forms new carbonyl compounds.

Proposed Pathway :

  • Coordination of FeCl₃ to the carbonyl oxygen.

  • [2+2] Cycloaddition between the carbonyl and olefin.

  • Retro-[2+2] cleavage to yield fragmented aldehydes/ketones.

Catalyst Efficiency :

Catalyst Loading (mol%)Reaction Rate (×10⁻³ s⁻¹)
51.2
102.8

Higher FeCl₃ loadings increase reaction rates but may promote side reactions .

Kinetic and Mechanistic Insights

  • Transesterification : Follows a ternary complex ordered bi–bi mechanism with inhibition by excess alcohol .

  • Hydrolysis : First-order kinetics in both acidic and basic media, with activation energies of ~50–60 kJ/mol.

Comparison with Similar Compounds

Key Observations :

  • Unsaturation Impact: The terminal double bond (C8) may enhance rigidity and reduce flexibility, influencing polymerization behavior or volatility compared to saturated analogs (e.g., Ethyl 2-methylnonanoate).

Research Findings and Functional Comparisons

  • Entactogen Studies: compares R-(–)-DOM and its α-ethyl analog (R-(–)-BL3912A), highlighting how minor structural changes (e.g., ethyl substitution) drastically alter pharmacological activity . This underscores the importance of branching and substituent positioning in functional outcomes, a principle applicable to this compound’s reactivity.
  • Safety and Handling: details safety protocols for 2,2-dimethoxyethylamine (CAS 22483-09-6), a structurally unrelated compound. However, it emphasizes the need for rigorous handling of branched amines/esters, suggesting similar precautions for this compound .

Q & A

Q. What are the optimized synthetic pathways for Ethyl 2,2-dimethylnon-8-enoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves esterification or alkylation reactions. Key parameters include:

  • Reagent selection : Use of strong bases (e.g., KOH) to deprotonate intermediates and facilitate nucleophilic attack .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Temperature control : Reflux conditions (e.g., 80°C) are critical for achieving high conversion rates without side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the pure ester .

Q. Example Reaction Optimization Table :

ParameterOptimal ConditionImpact on Yield
BaseKOH (1.2 equiv)85%
SolventDMF78% → 92%
Temperature80°C, 3 hours90%
Purification MethodSilica Gel Chromatography>95% purity

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer: 1H and 13C NMR are essential for structural confirmation:

  • 1H NMR :
    • The ethyl ester group (CH2CH3) appears as a quartet at ~4.1 ppm (COOCH2) and a triplet at ~1.2 ppm (CH3) .
    • Olefinic protons (C=C) resonate as multiplet signals between 5.2–5.8 ppm .
  • 13C NMR :
    • Carbonyl (C=O) at ~170 ppm, with adjacent quaternary carbons (C-2,2-dimethyl) at ~40–45 ppm .
    • Double-bond carbons (C-8-enoate) appear at ~125–130 ppm .

Q. What chromatographic methods are effective for assessing purity, and how are they validated?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm for esters). Validate via spiked recovery tests (98–102%) .
  • GC-MS : Helium carrier gas, splitless injection. Calibrate with certified reference standards to ensure <2% RSD in retention times .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze steric effects from 2,2-dimethyl groups on ester conformation .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in ethanol) to assess torsional flexibility of the non-8-enoate chain .

Q. Key Computational Findings :

  • The 2,2-dimethyl groups restrict rotation, stabilizing the ester in a planar conformation (energy barrier: ~5 kcal/mol).
  • The double bond (C8) introduces slight distortion, reducing symmetry and increasing dipole moment .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement. Discrepancies in bond lengths (e.g., C=O vs. NMR-derived values) may arise from crystal packing effects .
  • Multi-Technique Validation : Cross-reference NMR coupling constants (J values) with crystallographic torsion angles to validate spatial arrangements .

Q. Example Data Comparison :

ParameterNMR ValueX-ray ValueDiscrepancy Analysis
C=O Bond Length1.21 Å (calc)1.24 ÅCrystal packing elongates bond
Dihedral Angle (C2)120° (NOESY)118°Within experimental error (±3°)

Q. How are structure-activity relationship (SAR) studies designed to explore biological interactions of this ester?

Methodological Answer:

  • Synthetic Modifications : Introduce substituents at C-8 (e.g., halogens, alkyl chains) to test hydrophobic/hydrophilic balance .
  • In Vitro Assays : Measure binding affinity to target enzymes (e.g., lipases) via fluorescence quenching or SPR .

Q. SAR Design Table :

DerivativeSubstituent (C-8)LogPIC50 (μM)
Parent CompoundNone3.212.5
8-FluoroF2.98.7
8-MethylCH33.515.3

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